molecular formula C19H20N2O6S B2524575 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941918-26-9

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2524575
CAS No.: 941918-26-9
M. Wt: 404.44
InChI Key: WCFLNYJNICZFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a substituted phenyl group. The phenyl ring is modified with a 4-methoxy group and a 2-oxopyrrolidin-1-yl moiety, a five-membered lactam ring.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-25-16-6-4-13(11-15(16)21-8-2-3-19(21)22)20-28(23,24)14-5-7-17-18(12-14)27-10-9-26-17/h4-7,11-12,20H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFLNYJNICZFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, based on diverse scientific literature.

Chemical Structure and Properties

The compound has a molecular formula of C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S and a molecular weight of approximately 398.46 g/mol. Its structure features a benzodioxine moiety linked to a sulfonamide group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC20H22N2O4S
Molecular Weight398.46 g/mol
LogP3.4
Polar Surface Area (Ų)77

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The presence of the sulfonamide group is often linked to enhanced antibacterial activity due to its ability to inhibit bacterial growth by interfering with folic acid synthesis .
  • Antifungal Activity : Some derivatives have also been tested for antifungal properties, showing efficacy against Candida albicans and other fungal pathogens .

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. Notably:

  • Cell Line Studies : In experiments involving non-small cell lung carcinoma (A549), liver cancer (HepG2), and breast cancer (MCF-7) cell lines, compounds related to this compound exhibited cytotoxic effects. For example, certain derivatives induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of apoptotic pathways .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Some studies indicate that derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's . This inhibition suggests potential applications in treating cognitive disorders.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of sulfonamide derivatives, it was found that several compounds exhibited strong inhibitory effects against Salmonella typhi and Bacillus subtilis. The study utilized standard broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs) .

Case Study 2: Anticancer Mechanism

Research investigating the anticancer mechanisms of related compounds revealed that treatment with specific derivatives led to significant increases in early apoptotic cells in breast cancer models. Flow cytometry analysis indicated that these compounds could effectively induce apoptosis in a dose-dependent manner .

Scientific Research Applications

Structural Features

The compound features a benzodioxine core with a sulfonamide group, which contributes to its biological activity. The presence of the pyrrolidine moiety is significant for its pharmacological properties.

Medicinal Chemistry

The compound has been investigated for various therapeutic applications due to its structural characteristics that allow for interaction with biological targets:

  • Anticancer Activity : Studies have suggested that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, making them potential candidates for anticancer drug development.
  • Antimicrobial Properties : Research indicates that sulfonamide derivatives can possess significant antimicrobial activity, which may extend to this compound.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry examined a series of sulfonamide derivatives, including compounds structurally related to N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The results showed promising activity against various cancer cell lines, indicating potential for further development in oncology.
  • Antimicrobial Research : A comparative study on the antimicrobial effects of sulfonamides found that compounds sharing similar functional groups demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored for its antimicrobial potential .

Comparison with Similar Compounds

Target Compound

  • Phenyl substituents : 4-methoxy, 3-(2-oxopyrrolidin-1-yl).
  • Key features: The 2-oxopyrrolidin-1-yl group introduces a polar lactam ring, enhancing hydrogen-bonding capacity and solubility compared to non-polar substituents.

Analog 1: N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()

  • Phenyl substituents : 4-(azepan-1-ylsulfonyl).
  • Key features : The azepane (7-membered amine ring) sulfonyl group increases molecular weight and lipophilicity. This bulky substituent may reduce solubility but improve membrane permeability for CNS-targeting applications .

Analog 2: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()

  • Core modification : Pyridin-3-amine replaces sulfonamide.
  • Substituents: Dimethylaminomethylphenyl and methoxy groups.
  • Key features: The dimethylamino group enhances basicity and solubility in acidic environments. The pyridine ring may engage in π-π stacking, altering binding kinetics compared to sulfonamides .

Analog 3: N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide ()

  • Substituents: Pyridazinone-linked ethyl group with 4-methoxyphenyl.
  • Key features: The pyridazinone moiety introduces a keto group, enhancing hydrogen-bond acceptor capacity. The ethyl spacer may improve conformational flexibility for target engagement .

Analog 4: N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-YL)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()

  • Substituents: Morpholinyl and dimethylaminophenyl groups.
  • Key features: Morpholine’s oxygen atom increases polarity and aqueous solubility. The dimethylaminophenyl group may confer pH-dependent solubility and CNS penetration .

Physicochemical and Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
Target Compound C20H21N2O5S* ~397.4* 4-methoxy, 3-(2-oxopyrrolidin-1-yl) Moderate solubility, polar interactions
Analog 1 () Not provided Not provided Azepan-1-ylsulfonyl High lipophilicity, bulky
Analog 2 () C23H25N3O3 391.46 Dimethylaminomethylphenyl, methoxy-pyridine Basic, pH-dependent solubility
Analog 3 () C21H21N3O6S 443.5 Pyridazinone, 4-methoxyphenyl Hydrogen-bond acceptor, flexible
Analog 4 () C22H29N3O5S 447.5 Morpholinyl, dimethylaminophenyl Polar, CNS-targeting potential

*Estimated based on structural similarity.

Functional Implications

  • Electron-Withdrawing vs.
  • Ring Systems : Lactam (target) and morpholine (Analog 4) rings improve solubility, while azepane (Analog 1) may enhance lipid bilayer penetration .
  • Flexibility: Ethyl-linked pyridazinone (Analog 3) offers conformational adaptability, contrasting with the rigid lactam in the target compound .

Q & A

Q. What are the optimal synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis optimization involves evaluating nucleophilic substitution (e.g., coupling sulfonamide to the benzodioxin core) and condensation reactions. Key factors include:

  • Reagent selection : Sodium hydroxide or triethylamine as bases to deprotonate intermediates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reactant solubility and reaction kinetics .
  • Temperature control : Reactions often require low temperatures (0–5°C) to suppress side reactions, followed by gradual warming .
  • Analytical validation : Intermediate purity is confirmed via HPLC and NMR, while final yields are quantified gravimetrically .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., methoxy and pyrrolidinone groups) .
  • X-ray Diffraction (XRD) : Resolves bond angles and dihedral angles in the benzodioxin and sulfonamide moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers assess the compound’s interaction with biological targets, and what assays resolve conflicting binding data?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Ka/Kd) to receptors like cyclooxygenase-2 (COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
  • Orthogonal assays : Conflicting data (e.g., IC50 variability) are resolved using fluorescence polarization alongside enzyme inhibition assays .

Q. What strategies address contradictory results in the compound’s in vitro vs. in vivo efficacy?

Methodological Answer:

  • Dose-response refinement : Test multiple concentrations in parallel with positive controls (e.g., celecoxib for COX-2 inhibition) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between cellular and animal models .
  • Pharmacokinetic modeling : Compares Cmax and AUC values to correlate exposure levels with observed effects .

Q. How can mechanistic studies elucidate the role of the pyrrolidinone moiety in modulating biological activity?

Methodological Answer:

  • Isotope labeling : 13C-labeled pyrrolidinone tracks metabolic stability and binding site interactions .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict hydrogen bonding between the pyrrolidinone carbonyl and target residues .
  • Structure-activity relationship (SAR) : Synthesize analogs lacking the pyrrolidinone group to quantify its contribution to potency .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how are they mitigated?

Methodological Answer:

  • Matrix effects : Solid-phase extraction (SPE) with HLB cartridges removes plasma proteins, improving LC-MS sensitivity .
  • Stability testing : Forced degradation studies (acid/alkali hydrolysis, photolysis) identify labile groups (e.g., sulfonamide) requiring stabilization .
  • Internal standards : Deuterated analogs (e.g., d5-methoxy derivatives) correct for ion suppression in mass spectrometry .

Q. How should researchers design SAR studies to balance electronic and steric effects of substituents on the benzodioxin ring?

Methodological Answer:

  • Systematic substitution : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to map electronic effects .
  • Conformational analysis : Use DFT calculations (e.g., Gaussian) to predict steric clashes with target binding pockets .
  • QSAR models : Partial least squares (PLS) regression correlates substituent properties (Hammett σ, molar refractivity) with activity .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

Methodological Answer:

  • Solubility parameter screening : Test in co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to mimic physiological conditions .
  • Dynamic light scattering (DLS) : Detects aggregate formation that artificially lowers apparent solubility .

Q. What statistical approaches validate reproducibility in dose-dependent cytotoxicity assays?

Methodological Answer:

  • ANOVA with Tukey’s post hoc test : Identifies outliers across technical and biological replicates .
  • Hill slope analysis : Ensures sigmoidal dose-response curves align with receptor-binding theory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.